molecular formula C13H19Cl3N2O3 B1684621 PX-478 CAS No. 685898-44-6

PX-478

カタログ番号: B1684621
CAS番号: 685898-44-6
分子量: 357.7 g/mol
InChIキー: VIOQJIQHAPOIKF-YDALLXLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、さまざまな前臨床モデルにおいて有意な抗腫瘍活性を示しており、現在、がん治療における潜在的な用途について調査されています .

合成方法

PX-478は、ビス(クロロエチル)アミノ基とN-オキシド官能基の導入を含む一連の化学反応によって合成できます。合成経路は一般的に以下の手順が含まれます。

作用機序

PX-478は、血管新生、解糖代謝、アポトーシスへの抵抗に関与する遺伝子の発現を調節する転写因子であるHIF-1αの活性を阻害することによって、その効果を発揮します。この化合物は、常酸素状態と低酸素状態の両方で、HIF-1αタンパク質レベルを低下させ、そのトランス活性化活性を阻害します。 This compoundは、HIF-1α翻訳の阻害、HIF-1α mRNAレベルの低下、HIF-1α脱ユビキチン化の阻害によってこれを達成し、ポリユビキチン化されたHIF-1αのレベルの上昇につながります .

類似の化合物との比較

This compoundは、翻訳と脱ユビキチン化を含む複数のレベルでHIF-1αを阻害する能力のために、HIF-1α阻害剤の中でユニークです。類似の化合物には以下が含まれます。

This compoundは、多面的な作用機序とさまざまな前臨床モデルにおける強力な抗腫瘍活性によって際立っています .

生化学分析

Biochemical Properties

PX-478 interacts with the HIF-1α subunit, inhibiting its protein levels and transactivation in a variety of cancer cell lines . This interaction occurs in both normoxia and hypoxia and does not require the presence of the von Hippel Lindau protein or p53 . The inhibition of HIF-1α by this compound results in decreased expression of HIF-1α downstream target genes, which are important for tumor growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of vascular endothelial growth factor (VEGF) induced by hypoxia . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, this compound has been shown to reduce cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves multiple levels of HIF-1α inhibition. It decreases levels of HIF-1α mRNA and inhibits its translation . Additionally, this compound inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . These actions together contribute to its antitumor activity against HIF-1α-expressing tumors .

Temporal Effects in Laboratory Settings

The effect of this compound in lowering HIF-1α levels is not immediate, taking about 8 hours to develop . This delay might be explained by the metabolism of this compound to an active constituent or a slowly developing effect of this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown significant antitumor activity. It causes marked tumor regression, prolonged delays in tumor growth, and even cures in some cases . The dosage effects of this compound vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of HIF-1α. It inhibits the expression of HIF-1α, which is a key regulator of cellular response to hypoxia . This inhibition affects the metabolic flux and metabolite levels within the cell .

Transport and Distribution

It is known that this compound can effectively reduce HIF-1α levels in various cell types, suggesting that it can be transported and distributed effectively within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that it interacts with HIF-1α, a nuclear transcription factor, it is likely that this compound may localize to the nucleus where it exerts its effects .

準備方法

PX-478 can be synthesized through a series of chemical reactions involving the introduction of the bis(chloroethyl)amino group and the N-oxide functionality. The synthetic route typically involves the following steps:

化学反応の分析

PX-478は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この化合物は酸化されてさまざまな酸化生成物を形成することができます。

    還元: this compoundは特定の条件下で還元されて、還元された誘導体を生成することができます。

    置換: ビス(クロロエチル)アミノ基は求核剤との置換反応を起こすことができ、置換された誘導体を生成します。

これらの反応で使用される一般的な試薬と条件には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、求核剤(アミンなど)が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究アプリケーション

This compoundは、化学、生物学、医学、産業の分野において、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

PX-478 is unique among HIF-1α inhibitors due to its ability to inhibit HIF-1α at multiple levels, including translation and deubiquitination. Similar compounds include:

This compound stands out due to its multifaceted mechanism of action and its potent antitumor activity in various preclinical models .

特性

PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF).

CAS番号

685898-44-6

分子式

C13H19Cl3N2O3

分子量

357.7 g/mol

IUPAC名

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride

InChI

InChI=1S/C13H18Cl2N2O3.ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1

InChIキー

VIOQJIQHAPOIKF-YDALLXLXSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl

異性体SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

正規SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

外観

Brown solid powder (wax-like solid or semi-solid after absorb moisture from air). PX478 HCl is highly hygroscopic, and may become wax-like material after exposing in air, which will not impact the stability.

685898-44-6

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide
PX 478
PX-478
PX478 cpd
S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PX-478
Reactant of Route 2
PX-478
Reactant of Route 3
PX-478
Reactant of Route 4
PX-478
Reactant of Route 5
PX-478
Reactant of Route 6
PX-478
Customer
Q & A

Q1: What is the primary target of PX-478?

A1: this compound selectively inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia). []

Q2: How does this compound inhibit HIF-1α?

A2: this compound inhibits HIF-1α through multiple mechanisms. It reduces HIF-1α protein levels by decreasing HIF-1α mRNA levels and inhibiting HIF-1α translation. [] Additionally, this compound inhibits HIF-1α deubiquitination, leading to increased degradation of HIF-1α. [] This multi-level inhibition distinguishes this compound from other HIF-1α inhibitors.

Q3: What are the downstream effects of HIF-1α inhibition by this compound?

A3: HIF-1α inhibition by this compound leads to a decrease in the expression of HIF-1 target genes. [] These genes are involved in various processes crucial for tumor growth and survival, including:

  • Angiogenesis: Reduced expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. [, , ]
  • Glycolysis: Inhibition of genes involved in glucose uptake and metabolism, such as glucose transporter-1 (GLUT1). [, ]
  • Cell survival: Suppression of anti-apoptotic proteins and induction of tumor cell apoptosis. []
  • Metastasis: Reduced tumor cell migration and invasion. [, ]

Q4: Does this compound affect HIF-1α expression in normal cells?

A4: this compound demonstrates selectivity towards HIF-1α in tumor cells. Preclinical studies observed significant HIF-1α suppression in various human tumor xenografts while minimally affecting HIF-1α levels in surrounding normal tissues. []

Q5: Is the antitumor activity of this compound solely dependent on HIF-1α inhibition?

A5: While HIF-1α inhibition is considered the primary mechanism, research suggests this compound might exert additional antitumor effects. For instance, in pancreatic cancer models, this compound potentiated the effect of radiation therapy, suggesting an impact on tumor microenvironment beyond direct tumor cell killing. []

Q6: What types of cancer have been studied in the context of this compound treatment?

A6: Preclinical studies have investigated the efficacy of this compound in various cancer models, including:

  • Pancreatic Ductal Adenocarcinoma (PDAC) [, ]
  • Lung Cancer (including Small Cell Lung Cancer and Adenocarcinoma) [, , , ]
  • Breast Cancer []
  • Glioma [, , , ]
  • Multiple Myeloma [, ]
  • Esophageal Squamous Cell Cancer []
  • Prostate Cancer [, , ]
  • Cervical Cancer []
  • Renal Cell Carcinoma []

Q7: What is the evidence supporting the in vivo efficacy of this compound in cancer?

A7: Multiple preclinical studies using human tumor xenograft models have demonstrated significant antitumor activity of this compound. These studies reported:

  • Tumor Growth Inhibition: Significant reduction in tumor volume across various cancer models. [, , , , , , , ]
  • Increased Survival: Prolonged survival of mice bearing different tumor types. [, , , ]
  • Reduced Metastasis: Suppression of metastasis to distant organs in models of lung cancer and multiple myeloma. [, ]
  • Radiosensitization: Enhanced the efficacy of radiation therapy in pancreatic and other cancer models. [, ]
  • Chemosensitization: Improved response to chemotherapeutic agents like gemcitabine and carfilzomib in pancreatic cancer and multiple myeloma models, respectively. [, ]

Q8: How does hypoxia impact the response of cancer cells to this compound?

A8: While this compound demonstrates efficacy under both normoxic and hypoxic conditions, the required concentration for HIF-1α downregulation might differ. Notably, lower concentrations of this compound effectively inhibited HIF-1α in normoxic conditions compared to hypoxic conditions. []

Q9: What are the limitations of current preclinical data and what future research is needed?

A9: While preclinical data are encouraging, limitations exist:

    Q10: What is the molecular formula and weight of this compound?

    A10: The molecular formula of this compound is C12H17Cl2N3O3, and its molecular weight is 338.2 g/mol. []

    Q11: What is the safety profile of this compound based on preclinical studies?

    A11: While preclinical studies suggest this compound is generally well-tolerated, some adverse effects have been reported in animal models:

    • Neutropenia: A decrease in the number of neutrophils (a type of white blood cell). []
    • Weight Loss: Observed in some animal models, but the severity and reversibility are unclear. []

    Q12: What are the potential advantages of this compound over other HIF-1α inhibitors?

    A12: this compound exhibits several potential advantages:

    • Multi-level Inhibition: Its ability to target HIF-1α through multiple mechanisms might contribute to greater efficacy compared to inhibitors with a single target. []
    • Oral Bioavailability: Preclinical studies demonstrate its potential for oral administration, which is more convenient for patients compared to intravenous formulations. [, , , ]
    • Efficacy in Resistant Tumors: Preliminary evidence suggests this compound may overcome resistance to other therapies, such as radiation and certain chemotherapeutics. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。